Cas no 1131588-23-2 (Ethyl 4-(dimethylamino)-3-iodobenzoate)

Ethyl 4-(dimethylamino)-3-iodobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(dimethylamino)-3-iodobenzoate
- DB-060345
- 1131588-23-2
- Ethyl4-(dimethylamino)-3-iodobenzoate
- AKOS015843501
- DTXSID60661151
- A802834
- SB83228
-
- インチ: InChI=1S/C11H14INO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3
- InChIKey: CSNNHIGWFYYCKW-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=C(C=C1)N(C)C)I
計算された属性
- せいみつぶんしりょう: 319.00693g/mol
- どういたいしつりょう: 319.00693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
Ethyl 4-(dimethylamino)-3-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019094616-1g |
Ethyl 4-(dimethylamino)-3-iodobenzoate |
1131588-23-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
Ambeed | A615214-1g |
Ethyl 4-(dimethylamino)-3-iodobenzoate |
1131588-23-2 | 95+% | 1g |
$345.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757632-1g |
Ethyl 4-(dimethylamino)-3-iodobenzoate |
1131588-23-2 | 98% | 1g |
¥3381.00 | 2024-08-09 | |
Crysdot LLC | CD12179371-1g |
Ethyl 4-(dimethylamino)-3-iodobenzoate |
1131588-23-2 | 95+% | 1g |
$432 | 2024-07-23 |
Ethyl 4-(dimethylamino)-3-iodobenzoate 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Ethyl 4-(dimethylamino)-3-iodobenzoateに関する追加情報
Comprehensive Overview of Ethyl 4-(dimethylamino)-3-iodobenzoate (CAS No. 1131588-23-2)
Ethyl 4-(dimethylamino)-3-iodobenzoate (CAS No. 1131588-23-2) is a specialized organic compound widely utilized in pharmaceutical research, material science, and synthetic chemistry. This ester derivative, featuring a dimethylamino group and an iodine substituent on the benzoate ring, exhibits unique reactivity and functional versatility. Its molecular structure, C11H14INO2, makes it a valuable intermediate for constructing complex molecules, particularly in the development of fluorescent probes, photoactive materials, and drug candidates. Researchers increasingly focus on its role in cross-coupling reactions, a hot topic in modern organic synthesis due to the growing demand for sustainable and efficient methodologies.
The compound’s iodo-substituted aromatic ring enables pivotal transformations such as Suzuki-Miyaura and Sonogashira couplings, aligning with the industry’s shift toward green chemistry and catalysis. Recent studies highlight its potential in designing OLED materials, where its electron-donating dimethylamino group enhances luminescence properties. This application resonates with the surge in interest for energy-efficient displays and optoelectronic devices, frequently searched topics in scientific and engineering forums. Additionally, its ester moiety offers hydrolytic stability, facilitating storage and handling—a practical advantage for laboratories prioritizing reproducibility and scalability.
From a synthetic perspective, Ethyl 4-(dimethylamino)-3-iodobenzoate serves as a precursor for bioconjugation and labeling techniques, critical in proteomics and diagnostic imaging. Its compatibility with click chemistry protocols further expands its utility, addressing the demand for modular and rapid molecular assembly. Notably, its UV-visible absorption characteristics make it suitable for photophysical studies, a niche yet growing area in material science. As AI-driven drug discovery gains traction, this compound’s role in high-throughput screening libraries underscores its relevance in computational chemistry workflows.
Quality control of CAS No. 1131588-23-2 relies on advanced analytical techniques like HPLC, NMR, and mass spectrometry, ensuring purity for sensitive applications. Suppliers often emphasize batch-to-batch consistency, a key concern for researchers troubleshooting reaction yields. Discussions in online scientific communities frequently explore its solubility profiles and compatibility with polar solvents, reflecting practical challenges in experimental design. Furthermore, its stability under inert atmospheres aligns with best practices for air-sensitive synthesis, a subtopic trending in academic forums.
In summary, Ethyl 4-(dimethylamino)-3-iodobenzoate bridges multiple disciplines, from medicinal chemistry to nanotechnology. Its adaptability to emerging trends—such as metal-free catalysis and bioorthogonal chemistry—positions it as a compound of enduring interest. As industries prioritize sustainable synthesis and functional materials, this benzoate derivative will likely remain a staple in innovative research pipelines.
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